ethyl {[3-(4-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetate
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Overview
Description
ETHYL 2-[3-(4-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETATE is a complex organic compound with a unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-(4-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETATE typically involves multi-step organic reactions One common method includes the condensation of 4-methylbenzaldehyde with cyclohexanone to form an intermediate, followed by cyclization with anthranilic acid derivatives to form the spiroquinazoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3-(4-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The aromatic and spiro structures allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
ETHYL 2-[3-(4-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(4-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The spiro structure allows for unique interactions with biological macromolecules, potentially enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[3-(PHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETATE
- ETHYL 2-[3-(4-CHLOROPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETATE
Uniqueness
ETHYL 2-[3-(4-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETATE is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C28H30N2O3S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
ethyl 2-[3-(4-methylphenyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetate |
InChI |
InChI=1S/C28H30N2O3S/c1-3-33-23(31)18-34-27-29-25-22-10-6-5-9-20(22)17-28(15-7-4-8-16-28)24(25)26(32)30(27)21-13-11-19(2)12-14-21/h5-6,9-14H,3-4,7-8,15-18H2,1-2H3 |
InChI Key |
LUSIWEZJKVQSQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)C4(CCCCC4)CC5=CC=CC=C52 |
Origin of Product |
United States |
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